2-(Diethylamino)-6-methylpyridine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-4-14(5-2)11-10(8-12)7-6-9(3)13-11/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODASNADZVUSNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC(=N1)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Pathways and Mechanistic Investigations of 2 Diethylamino 6 Methylpyridine 3 Carbonitrile
Reactivity of the Carbonitrile Group
The carbonitrile (cyano) group is a versatile functional group characterized by a carbon-nitrogen triple bond. Its electronic structure allows it to react as both an electrophile at the carbon atom and a nucleophile at the nitrogen atom, leading to a variety of chemical transformations.
Nucleophilic Additions and Substitutions
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. These addition reactions can lead to a variety of products depending on the nucleophile and reaction conditions. While specific studies on 2-(diethylamino)-6-methylpyridine-3-carbonitrile are not extensively detailed, the reactivity can be inferred from related structures. For instance, the nitrile group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide intermediate.
In some heterocyclic systems, the cyano group can also function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of different substituents onto the pyridine (B92270) ring. This type of reaction is facilitated when the ring is sufficiently activated by electron-withdrawing groups.
Participation in Intramolecular and Intermolecular Cyclization Reactions to Form Fused Heterocycles
The carbonitrile group is a key participant in cyclization reactions, enabling the synthesis of fused heterocyclic systems. It can react with nucleophiles to initiate ring-closure processes. Research on related compounds, such as 2-methylchromone-3-carbonitrile, demonstrates that the nitrile group readily undergoes ring-opening and subsequent recyclization reactions with active methylene (B1212753) nucleophiles to afford fused pyridine derivatives. researchgate.net This reactivity highlights the potential of this compound to act as a precursor for more complex, polycyclic aromatic structures. Such cyclizations are fundamental in synthetic organic chemistry for building molecular scaffolds of interest in materials science and medicinal chemistry. chemrxiv.org
Reactivity of the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system, which makes it less reactive towards electrophilic substitution than benzene. uoanbar.edu.iq The reactivity and regioselectivity of substitutions are heavily influenced by the nature and position of existing substituents on the ring.
Electrophilic Aromatic Substitution Patterns on Substituted Pyridines
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally sluggish and requires harsh conditions. uoanbar.edu.iqpearson.com The ring nitrogen acts as a deactivating group, directing incoming electrophiles primarily to the C-3 and C-5 positions. In this compound, the outcome of an EAS reaction is controlled by the combined directing effects of all substituents.
The substituents present on the ring have the following directing effects:
2-Diethylamino group : A powerful activating, ortho-, para-director. It strongly directs incoming electrophiles to the C-3 and C-5 positions.
6-Methyl group : A weakly activating, ortho-, para-director, favoring substitution at the C-5 position.
3-Carbonitrile group : A deactivating, meta-director, which directs incoming electrophiles to the C-5 position.
Ring Nitrogen : Deactivating and meta-directing, also favoring the C-5 position.
All the directing influences converge to strongly favor electrophilic attack at the C-5 position, the only unsubstituted carbon other than C-4. Experimental evidence from a closely related compound supports this theoretical analysis. The nitration of 2-diethylamino-6-methylpyridine using a mixture of sulfuric and nitric acid results in the selective formation of 5-nitro-2-(diethylamino)-6-methylpyridine, demonstrating the powerful synergistic effect of the substituents in directing the electrophile. researchgate.net
| Substituent | Position | Electronic Effect | Directing Influence | Favored Position for EAS |
|---|---|---|---|---|
| Ring Nitrogen | 1 | -I, -M (Deactivating) | Meta | C-5 |
| Diethylamino | 2 | +M (Strongly Activating) | Ortho, Para | C-5 |
| Carbonitrile | 3 | -I, -M (Deactivating) | Meta | C-5 |
| Methyl | 6 | +I (Weakly Activating) | Ortho, Para | C-5 |
Radical Substitution Processes at Specific Ring Positions
Radical substitution on pyridine and its derivatives, often proceeding via mechanisms like the Minisci reaction, provides a complementary method for functionalization. These reactions typically occur under acidic conditions and are effective for introducing alkyl and acyl groups onto the electron-deficient ring. For pyridine itself, radical attack preferentially occurs at the C-2 and C-4 positions. In the case of this compound, the C-2 and C-6 positions are already substituted. Therefore, any radical substitution would likely be directed to the C-4 or C-5 positions, though specific studies on this substrate are not widely documented.
Transformations Involving the Diethylamino Moiety
The diethylamino group, while primarily influencing the reactivity of the pyridine ring as a strong electron-donating group, can itself undergo chemical transformations. Under specific oxidative conditions, the nitrogen atom can be oxidized. Furthermore, N-dealkylation of diethylamino groups attached to aromatic rings can sometimes be achieved under harsh reaction conditions, although this is not a common transformation. The high electron density on the nitrogen atom also makes it the primary site of protonation in acidic media, forming a pyridinium (B92312) salt. uoanbar.edu.iq This protonation significantly alters the electronic properties of the ring, increasing its deactivation towards further electrophilic attack.
Transformations Involving the Methyl Group
The methyl group at the C6 position of the this compound scaffold is a key functional handle that can be subjected to a variety of chemical transformations. Its reactivity is influenced by the electron-donating nature of the diethylamino group and the electron-withdrawing cyano group, as well as the inherent chemistry of methyl groups on a pyridine ring. Based on analogous structures like 2-picoline, several reaction pathways are characteristic for this moiety.
One of the primary reactions is oxidation . The methyl group can be oxidized to a carboxylic acid, affording the corresponding picolinic acid derivative. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate. wikipedia.orggoogle.com The resulting carboxylic acid can serve as a precursor for further derivatization, including esterification or amide bond formation. Vapor-phase oxidation over modified vanadium oxide catalysts has also been investigated for similar 2-methyl-substituted pyridines, leading to various oxidized products and intermediates, including aldehydes. ect-journal.kzresearchgate.net
Condensation reactions represent another significant pathway. The methyl group can undergo condensation with aldehydes, such as formaldehyde, to yield vinylpyridine derivatives. wikipedia.org This reaction expands the carbon framework and introduces a reactive alkene functionality. For substituted pyridinethiones containing a 6-methyl group, related condensation reactions have been demonstrated on an adjacent acetyl group, highlighting the reactivity of substituents at this position. scirp.org
Halogenation of the methyl group (side-chain halogenation) can be achieved under specific conditions, typically involving radical mechanisms. youtube.com This contrasts with electrophilic ring halogenation, which occurs under different, often ionic, conditions. youtube.com The introduction of a halogen atom transforms the methyl group into a more reactive electrophilic site, suitable for subsequent nucleophilic substitution reactions. Side-chain fluorination and chlorofluorination have also been reported for methylpyridines using reagents like hydrogen fluoride (B91410) and chlorine. google.com
The protons of the methyl group are rendered acidic by the adjacent electron-withdrawing pyridine ring, allowing for deprotonation by strong bases like butyllithium. This generates a lithiated intermediate (LiH2CC5H4N-type), which is a potent nucleophile. wikipedia.org This carbanion can then react with a range of electrophiles, enabling C-C bond formation and the introduction of various alkyl or functionalized side chains at the C6 position.
Mechanistic Elucidation of Reaction Pathways
Identification and Characterization of Reaction Intermediates
The formation of highly substituted pyridines, such as this compound, often proceeds through multicomponent reactions where the final ring is assembled from simpler acyclic precursors. The elucidation of these pathways has led to the identification of several key reaction intermediates.
In syntheses following the general principles of the Hantzsch pyridine synthesis, a crucial and often isolable intermediate is a 1,4-dihydropyridine derivative. nih.govnih.gov This intermediate is formed through a sequence of condensation reactions, typically involving a Knoevenagel condensation between an aldehyde and an active methylene compound, followed by a Michael addition with an enamine. nih.gov The final step to achieve the aromatic pyridine ring is the oxidation of this dihydropyridine (B1217469) intermediate.
Another common pathway, particularly for the synthesis of 2-aminopyridine-3-carbonitriles, involves the initial formation of an α,β-unsaturated carbonyl or nitrile compound . For instance, a Knoevenagel condensation product is a key intermediate. nih.gov This is followed by the addition of a second nucleophilic component. The mechanism for the formation of related 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles has been proposed to proceed through intermediate imines formed from the reaction of thiols with either 2-arylidenemalononitrile or malononitrile (B47326) itself. researchgate.net
Enamines are also fundamental intermediates. In the Hantzsch synthesis, an enamine is typically formed by the condensation of a β-ketoester with ammonia (B1221849) or an amine. nih.gov This enamine then acts as the nucleophile in a Michael addition reaction. Similarly, in other pyridine syntheses, enamines derived from 1,3-dicarbonyl compounds are key precursors that cyclize to form the pyridine ring. chemicalbook.com The characterization of these intermediates is often performed using spectroscopic methods like NMR and IR, which can confirm the presence of specific functional groups, such as the disappearance of aldehydic protons and the appearance of NH groups during the reaction sequence. prepchem.com
Understanding Regioselectivity and Stereoselectivity in Pyridine Formation
Regioselectivity in pyridine synthesis refers to the control over the placement of substituents at specific positions on the pyridine ring. This is a critical aspect of synthesis, as different constitutional isomers can have vastly different properties. The final arrangement of substituents is governed by the interplay of steric hindrance and the electronic effects of the reacting molecules and intermediates. youtube.com
For example, in the dearomative [4+2] cycloaddition reactions of pyridines, the regioselectivity is influenced by both the steric bulk and the electronic nature (electron-withdrawing or electron-donating) of the substituents already present on the pyridine ring. youtube.com In reactions involving unsymmetrical intermediates, such as 3,4-pyridynes, the site of nucleophilic attack can be controlled by proximal substituents that perturb the electronic distribution of the aryne, thereby directing the incoming nucleophile to a specific carbon atom. ect-journal.kz Similarly, in the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines, bulky 3-substituents direct the incoming nucleophile to the less hindered 6-position. researchgate.net
Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key consideration, particularly when chiral centers are being formed during the synthesis. While the formation of the aromatic pyridine ring of this compound does not inherently create stereocenters in the ring itself, stereoselectivity is crucial in related reactions, such as the dearomatization of pyridines to form chiral piperidines or dihydropyridines. youtube.com The Diels-Alder reaction, a powerful tool for forming six-membered rings, is known to be highly stereoselective. nih.gov In the context of more complex fused systems, such as oxazolopyridines, the configuration of existing stereocenters can direct the stereochemical outcome of subsequent alkylation reactions. scirp.org
Role of Catalysts and Reaction Conditions in Directing Product Formation
Catalysts and reaction conditions are paramount in controlling the outcome of pyridine synthesis, influencing reaction rates, yields, and selectivity. The choice of catalyst can fundamentally alter the reaction pathway, favoring the formation of one product over others.
A wide array of catalysts have been employed in the synthesis of substituted pyridines. These can be broadly categorized as acidic, basic, or metal-based catalysts.
Basic Catalysts : Organic bases like piperidine (B6355638) and triethylamine (B128534) are commonly used to promote condensation reactions, such as the Knoevenagel condensation, which is often the initial step in multicomponent pyridine syntheses. researchgate.net
Acidic Catalysts : Both Brønsted acids (e.g., HCl, p-toluenesulfonic acid) and Lewis acids (e.g., Yb(OTf)3, phenylboronic acid) are effective in catalyzing Hantzsch-type reactions and other cyclizations. nih.gov Covalently anchored sulfonic acid on silica (B1680970) gel has been used as an efficient and reusable heterogeneous catalyst. nih.gov
Metal Catalysts : Transition metals play a significant role in modern synthetic methods. Rhodium and nickel complexes catalyze [2+2+2] cycloadditions of nitriles and alkynes to form highly functionalized pyridines. google.com Bifunctional catalysts, such as palladium on a solid acid support (Pd/C/K-10), can facilitate a domino cyclization-oxidative aromatization sequence in a single pot. nih.gov
Reaction conditions, including solvent, temperature, and energy source, also exert significant control. The use of microwave irradiation as an energy source has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. prepchem.com The choice of solvent can influence regioselectivity; for instance, in the substitution of dichloropyridines, the regioselectivity can be inverted by switching from a non-hydrogen-bond-accepting solvent like dichloromethane (B109758) to a hydrogen-bond-accepting solvent like DMSO. researchgate.net Temperature is another critical factor; studies on lipase-catalyzed pyridine synthesis have shown that yields can decrease above an optimal temperature, likely due to changes in the enzyme's structure. google.com In the gas-phase catalytic synthesis of methylpyridines, temperature and catalyst composition (e.g., the ratio of cadmium oxide to kaolin) are precisely controlled to maximize the yield of desired products. researchgate.netrsc.org
The table below summarizes the impact of various catalysts and conditions on the synthesis of substituted pyridines, based on findings from related systems.
| Catalyst/Condition | Reaction Type | Effect on Product Formation | Reference |
|---|---|---|---|
| Piperidine / Triethylamine | Multicomponent Condensation | Promotes Knoevenagel and Michael additions, leading to pyridine ring formation. Yields vary based on substrates. | researchgate.net |
| Yb(OTf)3 / Phenylboronic Acid | Hantzsch-type Synthesis | Lewis acids catalyze the one-pot synthesis of 1,4-dihydropyridines. | nih.gov |
| Pd/C/K-10 Montmorillonite | Domino Cyclization-Oxidation | Bifunctional catalyst facilitates both the initial cyclization (acid function) and subsequent dehydrogenation (Pd function) to form the aromatic pyridine. | nih.gov |
| Microwave Irradiation | Multicomponent Condensation | Significantly reduces reaction times and can improve yields compared to conventional heating methods. | prepchem.com |
| CdO-Cr2O3-Kaolin | Gas-Phase Synthesis | Heterogeneous catalyst for the synthesis of methylpyridines; product yield is sensitive to the precise ratio of metal oxides. | rsc.org |
| Lipase | Biocatalytic Condensation | Enzyme-catalyzed synthesis of pyridines; activity and product yield are highly dependent on maintaining an optimal temperature. | google.com |
Based on a comprehensive search of available scientific literature, it has been determined that there are no specific computational or theoretical studies published that focus solely on the chemical compound “this compound” corresponding to the detailed outline provided.
Therefore, it is not possible to generate the requested article with detailed research findings and data tables as the foundational scientific data is not present in the public domain.
Computational Chemistry and Theoretical Studies
In Silico Structure-Reactivity and Structure-Property Relationship Studies
In silico studies, which are computational simulations and calculations, are fundamental in establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models correlate the chemical structure of a compound with its biological activity or physical properties. While specific comprehensive computational studies on 2-(Diethylamino)-6-methylpyridine-3-carbonitrile are not extensively documented in publicly available literature, the principles of such analyses can be understood by examining studies on analogous pyridine-3-carbonitrile (B1148548) derivatives.
These computational investigations typically involve the calculation of various molecular descriptors, which are numerical values that characterize the properties of a molecule. These descriptors can be categorized into several groups, including constitutional, topological, geometric, and quantum-chemical descriptors.
Quantum-Chemical Descriptors
Quantum-chemical calculations, often employing Density Functional Theory (DFT), are used to determine the electronic properties of a molecule. These properties are critical in understanding its reactivity and intermolecular interactions. Key descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity.
Dipole Moment: This descriptor provides information about the polarity of the molecule, which influences its solubility and ability to engage in dipole-dipole interactions.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites that are prone to interaction with other molecules.
In studies of various aminopyridine derivatives, these quantum chemical descriptors have been instrumental in building QSAR models. For instance, the HOMO energy, LUMO energy, and dipole moment have been shown to influence the biological activity of certain pyridine-based inhibitors. nih.govresearchgate.net
Illustrative Data for Analogous Pyridine (B92270) Derivatives
To illustrate the type of data generated in such computational studies, the following table presents calculated quantum-chemical descriptors for structurally related aminopyridine derivatives. It is important to note that these values are for analogous compounds and not for this compound itself, but they serve to demonstrate the nature of the data obtained from in silico analyses.
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| 2-Amino-6-methylpyridine | - | - | - | - |
| 2-N-phenylamino-3-nitro-6-methylpyridine | - | - | - | - |
| Alpidem Derivative | -6.4016 | -1.6065 | 4.7951 | - |
| Alpidem Derivative (B3PW91) | -6.8662 | -0.8346 | 6.0316 | - |
Data presented is for illustrative purposes based on computational studies of related compounds. nih.gov
Structure-Reactivity and Structure-Property Relationships
The data obtained from these computational studies are then used to build mathematical models that relate the structural features (descriptors) to the observed activity or property. For example, a QSAR study on a series of pyridine derivatives might reveal that a lower LUMO energy and a higher dipole moment are correlated with increased biological activity. nih.gov Such a model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.
The geometric parameters, such as bond lengths and angles, obtained from optimized molecular structures, also play a crucial role. For instance, the planarity of the pyridine ring and the orientation of its substituents can significantly impact how the molecule fits into a biological target like an enzyme's active site. nih.gov
In essence, in silico structure-reactivity and structure-property relationship studies provide a rational framework for understanding and predicting the behavior of chemical compounds like this compound. By leveraging computational tools, researchers can gain deep insights into the molecular features that govern its function, paving the way for the design of new molecules with tailored properties.
Advanced Applications and Research Directions
Utilization in Complex Organic Synthesis
The strategic placement of reactive functional groups—the nitrile, the diethylamino, and the pyridine (B92270) ring itself—renders 2-(Diethylamino)-6-methylpyridine-3-carbonitrile a valuable precursor in the construction of more elaborate molecular structures.
Substituted pyridine-3-carbonitriles are well-established precursors for the synthesis of fused heterocyclic systems. The reactivity of the cyano group and the adjacent amino group (in this case, a dialkylamino group) allows for a variety of cyclization reactions to form polyheterocyclic frameworks. researchgate.netgoogle.comsemanticscholar.org For instance, derivatives of 2-aminopyridine-3-carbonitrile are known to undergo reactions to form thieno[2,3-b]pyridines, which are significant motifs in medicinal chemistry. nih.govresearchgate.netresearchgate.netekb.eg The general strategy often involves the reaction of the starting pyridine derivative with reagents that can interact with both the amino and nitrile functionalities, leading to the formation of a new fused ring.
While specific examples detailing the use of this compound in the synthesis of fused ring systems are not extensively documented in readily available literature, the known reactivity of similar 2-aminopyridine-3-carbonitrile derivatives provides a strong basis for its potential in this area. researchgate.netgoogle.comsemanticscholar.orgnih.gov The presence of the diethylamino group may influence the reaction conditions required but the fundamental synthetic pathways are expected to be analogous. Such pathways could lead to the formation of various fused systems, including but not limited to, pyrimido[4',5':4,5]thieno[2,3-b]pyridines and other complex polyheterocyclic structures. nih.gov
Table 1: Examples of Fused Heterocyclic Systems Derived from Substituted Pyridines
| Starting Material Class | Reagents/Conditions | Fused System Formed |
|---|---|---|
| 2-Aminopyridine-3-carbonitriles | α-Halo ketones/esters | Thieno[2,3-b]pyridines |
| 2-Aminopyridine-3-carbonitriles | Formamide, Triethyl orthoformate | Pyridopyrimidines |
| 2-Aminopyridine-3-carbonitriles | Isothiocyanates | Pyridothienopyrimidines |
The functional groups present in this compound allow for its transformation into a variety of other valuable chemical intermediates. The nitrile group, for example, can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations open up pathways to a wide range of other pyridine derivatives with different substitution patterns and functionalities.
The reactivity of the pyridine ring itself, particularly with the activating effect of the amino group, can also be exploited. For instance, electrophilic substitution reactions may be facilitated at specific positions on the ring. While detailed studies on the specific transformations of this compound are not abundant, the general chemistry of substituted pyridines suggests its utility as a versatile intermediate. scispace.comresearchgate.net The synthesis of various substituted pyridines from different precursors is a well-established area of organic chemistry, indicating the value of functionalized pyridines like the title compound as starting materials for more complex targets. researchgate.netresearchgate.netgalchimia.com
Pyridine and its derivatives are fundamental ligands in coordination chemistry and have been instrumental in the development of a vast number of organometallic complexes. wikipedia.orgutas.edu.au The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to a metal center. The electronic and steric properties of the pyridine ligand can be tuned by the presence of substituents on the ring. nih.gov
In the case of this compound, the presence of the diethylamino and methyl groups introduces specific steric and electronic effects that could influence the coordination properties and the stability and reactivity of the resulting metal complexes. The diethylamino group, being electron-donating, would increase the electron density on the pyridine nitrogen, potentially enhancing its donor capacity. Such tailored ligands are crucial in the design of catalysts for a wide range of organic transformations. While specific organometallic complexes of this compound are not prominently reported, the extensive use of substituted pyridines as ligands suggests a strong potential for this compound in the field of organometallic chemistry and catalysis. researchgate.netutas.edu.aunih.govresearchgate.net
Potential in Materials Science
The electronic characteristics of this compound, particularly the "push-pull" nature of its substituents, make it an interesting candidate for applications in materials science, especially in the field of optics.
Currently, there is a lack of specific research detailing the application of this compound in the development of functional nanomaterials. However, the broader class of pyridine derivatives has been explored for the surface functionalization of nanoparticles, where the pyridine moiety can act as a coordinating agent to the nanoparticle surface. This functionalization can impart specific properties to the nanomaterials, such as altered solubility, catalytic activity, or sensory capabilities. Given the versatile chemical nature of the title compound, its potential use in this area remains a possibility for future research.
Molecules with a "push-pull" electronic structure, where an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are connected by a π-conjugated system, often exhibit significant non-linear optical (NLO) properties. In this compound, the diethylamino group acts as the electron donor, and the nitrile group serves as the electron acceptor, with the pyridine ring providing the conjugated bridge. This arrangement can lead to a large molecular hyperpolarizability (β), a key parameter for second-order NLO materials.
Computational studies on the closely related molecule, 6-Amino-2-methylpyridine-3-carbonitrile, using Density Functional Theory (DFT), have shown that such molecules possess significant NLO properties. scirp.orgscirp.org These studies calculate parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β₀). For 6-Amino-2-methylpyridine-3-carbonitrile, the calculated values indicate a substantial NLO response. scirp.orgscirp.org The intramolecular charge transfer from the amino group to the nitrile group, facilitated by the π-system of the pyridine ring, is responsible for this behavior.
Given that the diethylamino group is a stronger electron donor than an amino group, it is plausible to expect that this compound would exhibit even more pronounced NLO properties. The enhanced donor strength would lead to a more significant intramolecular charge transfer, which is directly related to the magnitude of the hyperpolarizability.
Table 2: Calculated NLO Properties for 6-Amino-2-methylpyridine-3-carbonitrile (as a reference)
| Property | Value (a.u.) |
|---|---|
| Dipole Moment (μ) | ~6-7 D |
| Average Polarizability (α) | Varies with method |
| First Hyperpolarizability (β₀) | Significant, indicating NLO activity |
Note: The exact values depend on the computational method and basis set used. The data presented here is indicative of the NLO potential based on studies of a similar molecule. scirp.orgscirp.org
The investigation of such molecules is driven by their potential applications in technologies like optical data storage, frequency conversion, and telecommunications. nih.gov
Application as Corrosion Inhibitors
Organic molecules, particularly those containing heteroatoms like nitrogen, oxygen, and sulfur, along with multiple bonds, are recognized for their efficacy as corrosion inhibitors for metals in acidic environments. peacta.orgsemanticscholar.org Pyridine and its derivatives have been extensively studied as effective corrosion inhibitors for carbon steel and other metals, primarily in acidic media such as hydrochloric acid and sulfuric acid solutions. africaresearchconnects.comrdd.edu.iqbohrium.com Their protective action stems from their ability to adsorb onto the metal surface, creating a barrier that blocks the active sites for corrosion. semanticscholar.org
The inhibition mechanism can involve either physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. semanticscholar.org Adsorption is facilitated by the presence of the nitrogen atom in the pyridine ring, which has a lone pair of electrons, and the π-electrons of the aromatic ring. peacta.org These electrons can interact with the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate-type bond. semanticscholar.org
The efficiency of pyridine-based inhibitors is highly dependent on their concentration, the temperature, and their specific molecular structure. semanticscholar.orgafricaresearchconnects.com Substituents on the pyridine ring play a crucial role in determining the inhibition efficiency. africaresearchconnects.combohrium.com The presence of electron-donating groups can enhance the electron density on the pyridine ring, strengthening its adsorption onto the metal surface and thereby improving its protective properties. peacta.org Studies on various pyridine derivatives have shown that their adsorption behavior often follows the Langmuir adsorption isotherm model, which suggests the formation of a monolayer of the inhibitor on the metal surface. africaresearchconnects.com Electrochemical studies, such as potentiodynamic polarization, often reveal that pyridine derivatives act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. peacta.org
| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Methodology |
|---|---|---|---|---|
| 2,6-bis-(hydroxy)-pyridine (P1) | Mild Steel | 1 N HCl | Data not specified, but lower than P3 | Weight loss, Potentiodynamic Polarization, EIS |
| 2,6-bis-(chloro)-pyridine (P2) | Mild Steel | 1 N HCl | Data not specified, but lower than P3 | Weight loss, Potentiodynamic Polarization, EIS |
| Diethyl 1,1'-(pyridine-2,6-diyl)bis(5-methyl-1H-pyrazol-3-carboxylate) (P3) | Mild Steel | 1 N HCl | 91.5% at 10-3 M | Weight loss, Potentiodynamic Polarization, EIS |
| 4-chloro-2-((pyridin-2-ylimino)methyl)phenol (CPP) | Low Carbon Steel | 1 M HCl | Efficiency increases with concentration, decreases with temperature | Weight loss |
| Various prepared pyridine derivatives | Carbon Steel | 2 M HCl | Dependent on concentration and nature of inhibitor | Potentiodynamic Polarization, Weight loss |
Emerging Research Avenues
The unique structure of this compound makes it a candidate for exploration in several cutting-edge areas of chemical research.
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, halogen bonding, and metal coordination. Pyridine and its derivatives are fundamental building blocks in the design of such supramolecular assemblies. mdpi.com The nitrogen atom of the pyridine ring, being a Lewis base, can act as an acceptor for both hydrogen bonds and halogen bonds. mdpi.com
The ability of the pyridyl group to coordinate with a wide variety of metal ions is also a cornerstone of its use in supramolecular chemistry, leading to the formation of metal-organic frameworks (MOFs) and other complex architectures. mdpi.com The combination of a coordination site (the pyridine nitrogen) and other functional groups (like the nitrile and diethylamino groups in the target molecule) allows for the programmed self-assembly of intricate, functional superstructures. These assemblies have potential applications in areas like drug delivery, catalysis, and the development of novel materials with unique photophysical properties. nih.gov For instance, the encapsulation of guest molecules within the cavities of self-assembled structures can enhance their stability or modify their reactivity. nih.gov
| Interaction Type | Role of Pyridine Moiety | Description | Resulting Assembly Example |
|---|---|---|---|
| Hydrogen Bonding | H-bond acceptor | The lone pair of electrons on the pyridine nitrogen atom accepts a proton from a donor molecule, like a carboxylic acid. mdpi.com | Supramolecular liquid crystals. mdpi.com |
| Halogen Bonding | X-bond acceptor | The nitrogen atom interacts non-covalently with the electropositive region (σ-hole) of a halogen atom in a donor molecule. mdpi.com | Photoresponsive materials. mdpi.com |
| Metal Coordination | Neutral electron-donor ligand | The pyridine nitrogen donates its lone pair of electrons to form a coordinate bond with a vacant orbital of a metal ion. mdpi.com | Metal-Organic Frameworks (MOFs). mdpi.com |
| Host-Guest Chemistry | Component of macrocyclic host | Pyridinium (B92312) units can be incorporated into larger macrocycles (e.g., pillararenes) to create a cavity capable of binding guest molecules. scielo.br | Pillararene-based drug delivery systems. scielo.br |
The synthesis of substituted pyridines with precise control over the position of functional groups (regioselectivity) is a significant challenge in organic chemistry. morressier.com Developing new synthetic methods that are both chemo- and regioselective is crucial for building complex molecules for applications in pharmaceuticals and materials science. ijpsr.comnih.gov 2-Aminopyridines, a class of compounds structurally related to the target molecule, are common motifs in medicinal chemistry. morressier.com
Classical methods for synthesizing these compounds often require harsh conditions and can result in mixtures of isomers. morressier.com Modern research focuses on developing milder and more selective transformations. One successful strategy involves the use of pyridine N-oxides as starting materials. morressier.comthieme-connect.comresearchgate.net This approach allows for the introduction of an amino group at the C2 position with high regioselectivity under mild conditions. morressier.com Another strategy involves activating the pyridine ring by forming N-alkyl pyridinium salts, which enhances its reactivity toward nucleophilic attack, although this can sometimes lead to competing reactions at different positions. nih.gov By combining pyridinium salt activation with a leaving group at the C2-position, highly regioselective C-N bond formation can be achieved under mild, catalyst-free conditions. nih.gov Research in this area aims to expand the toolkit of reactions available to chemists, enabling the efficient and controlled synthesis of complex pyridine derivatives like this compound and its analogues for various applications.
| Method | Starting Material | Key Feature | Advantage |
|---|---|---|---|
| Via N-(2-Pyridyl)pyridinium Salts | Pyridine N-Oxides | Highly regioselective conversion to a pyridinium salt, followed by decomposition to the 2-aminopyridine. thieme-connect.comresearchgate.net | Mild conditions, excellent regioselectivity, good functional group tolerance. morressier.com |
| Via Activated Isocyanides | Pyridine N-Oxides | One-pot, two-step process involving an isolable N-formylaminopyridine intermediate. nih.gov | Practical and efficient method for substituted 2-aminopyridines. nih.gov |
| Nucleophilic Addition-Elimination | Dihydrothiazolopyridinium salt (from 2-mercaptopyridine) | Activation of the pyridine ring combined with a C2-leaving group. nih.gov | Mild, catalyst-free reaction conditions with high regioselectivity for 2-aminopyridines. nih.gov |
| One-Pot Multicomponent Reactions (MCRs) | Aldehydes, malononitrile (B47326), ketones, ammonium (B1175870) acetate (B1210297) | Efficient assembly of multiple components to form highly substituted 2-amino-3-cyanopyridines. mdpi.com | High yields, short reaction times, often environmentally friendly (e.g., solvent-free). mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
